2-(2,4-dichlorophenoxy)-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2FN3O2S2/c18-11-4-5-14(13(19)7-11)25-8-15(24)21-16-22-23-17(27-16)26-9-10-2-1-3-12(20)6-10/h1-7H,8-9H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVCIKXIUQUADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by cyclization of appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic substitution reactions, where a fluorophenyl halide reacts with a thiol group to form the sulfanyl linkage.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is attached via an etherification reaction, where a dichlorophenol reacts with an appropriate alkylating agent.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, often using coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to 2-(2,4-dichlorophenoxy)-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide have been synthesized and evaluated for their efficacy against various cancer cell lines. In a study involving N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, the anticancer activity was assessed using the MTT assay against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines . The results demonstrated varying degrees of cytotoxicity, suggesting that modifications in the thiadiazole structure can enhance anticancer activity.
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial effects. The presence of the thiol group in the structure has been linked to increased activity against bacterial strains. Studies reveal that compounds with similar structural motifs can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli. This opens avenues for developing new antimicrobial agents based on the thiadiazole framework .
Herbicidal Activity
The compound's structural components suggest potential applications in agrochemistry as herbicides. Research has shown that derivatives of 2-(2,4-dichlorophenoxy) can effectively control weed populations in agricultural settings. For example, formulations containing similar dichlorophenoxy compounds have demonstrated significant herbicidal activity against a range of broadleaf and grassy weeds . This makes them valuable in crop protection strategies.
Formulation Development
Innovations in crystal forms of related compounds have improved their stability and efficacy in formulations. The development of specific crystal modifications can enhance the solubility and bioavailability of herbicides, leading to more effective pest control measures . Such advancements are crucial for formulating effective agrochemical products that minimize environmental impact while maximizing crop yield.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods such as amidation and thiolation reactions are employed to construct the desired molecular architecture . The choice of reagents and conditions significantly influences yield and purity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activities of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring or substituents on the phenyl groups can lead to enhanced potency against cancer cells or improved herbicidal activity . Comprehensive SAR studies are necessary to guide future synthetic efforts.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Physicochemical Properties
Key Observations :
- Herbicidal Efficacy: The target compound and 6an share the 2,4-dichlorophenoxy group, critical for herbicidal action.
- Electron-Withdrawing Effects : Fluorine in the target compound enhances electronegativity, improving binding to plant acetolactate synthase (ALS), a common herbicide target. In contrast, 5e’s 4-chlorobenzyl group offers less steric hindrance but lower electronic modulation .
- Neuroprotective vs. Herbicidal Activity : Compounds like 5l with benzo[d]oxazol-2-ylthio groups exhibit neuroprotective effects, highlighting how thiadiazole substituents dictate biological targets .
Table 2: Activity Profiles of Select Analogues
Key Insights :
- The target compound’s ALS inhibition mechanism is distinct from older herbicides like nitrofen, which act via photosystem disruption . ALS inhibitors are preferred for their selectivity and lower environmental impact.
- Fluorine’s role in the target compound may reduce off-target toxicity compared to nitrofen derivatives, which are associated with ecological persistence .
Comparison with Analogues :
- Neuroprotective derivatives (e.g., 5l) require multistep syntheses involving oxazole ring formation, lowering overall yields (56–62%) .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a member of the thiadiazole family known for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article aims to compile and analyze the biological activity of this compound based on recent studies and findings.
- Chemical Formula : C14H12Cl2FNO
- Molecular Weight : 300.16 g/mol
- IUPAC Name : this compound
- PubChem CID : 9861124
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its anticancer properties. Studies indicate that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
- Mechanism of Action
-
Cell Line Studies
- In vitro studies have demonstrated that derivatives containing thiadiazole structures show potent antiproliferative activity against several cancer cell lines:
- MCF-7 (breast cancer) : Demonstrated a significant reduction in cell viability with IC50 values ranging from 4.27 µg/mL to 12.57 µg/mL depending on the specific derivative tested .
- A549 (lung cancer) : Compounds similar to the target compound showed effective growth inhibition, indicating potential for lung cancer therapy .
- HCT116 (colon cancer) : Exhibited anti-proliferative effects with low toxicity towards normal cells, suggesting selectivity for cancerous tissues .
- In vitro studies have demonstrated that derivatives containing thiadiazole structures show potent antiproliferative activity against several cancer cell lines:
Cytotoxicity and Selectivity
The selectivity of these compounds for cancer cells over normal cells is a crucial aspect of their therapeutic potential. For instance, certain derivatives have shown minimal toxicity in normal human fibroblasts while effectively reducing viability in cancer cell lines .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives:
| Study Reference | Compound Tested | Cancer Cell Lines | IC50 Value (µg/mL) | Key Findings |
|---|---|---|---|---|
| Alam et al. (2020) | Various thiadiazoles | A549, SK-MEL-2 | 4.27 | Significant growth inhibition observed |
| Polkam et al. (2015) | 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole | HT-29, MDA-MB-23 | 68.28% inhibition | High selectivity for cancer cells |
| Recent Study (2023) | 2g derivative | MCF-7, HCT-116 | Not specified | Inhibition of CDK9 and STAT3 activity |
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between the compound and its molecular targets:
Q & A
Basic: What are the key synthetic pathways for preparing this compound?
The synthesis involves condensation and cyclization steps. A common approach for analogous acetamides includes:
- Step 1 : Reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane/triethylamine to form intermediates .
- Step 2 : Cyclization using POCl₃ under reflux (90°C, 3 hours) to generate the thiadiazole core .
- Purification : Recrystallization from ethanol-DMF mixtures improves yield and purity .
Advanced: How can computational methods optimize reaction conditions for this compound?
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s workflow) can predict optimal conditions:
- Parameter tuning : Adjust solvent polarity (e.g., benzene vs. DMF) to stabilize intermediates .
- Energy profiling : Identify rate-limiting steps (e.g., cyclization) and optimize temperature gradients .
- Machine learning : Train models on spectral data (IR, NMR) to predict reaction outcomes .
Basic: Which spectroscopic techniques confirm the compound’s structure?
- NMR : Analyze splitting patterns of aromatic protons (δ 6.5–8.0 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
- IR : Identify thiadiazole C=N stretches (~1600 cm⁻¹) and sulfanyl S–C bonds (~650 cm⁻¹) .
Advanced: How to resolve contradictions in reaction yields during scale-up?
Contradictions often arise from solvent effects or impurity carryover :
- Case study : Lower yields in benzene vs. dioxane due to poor intermediate solubility .
- Mitigation : Use mixed solvents (e.g., DMSO/water for recrystallization) to enhance purity .
- Analytical validation : Compare HPLC traces with reference standards to identify side products .
Basic: What biological activities are reported for structurally similar compounds?
- Anticancer : Thiadiazole derivatives inhibit kinase pathways (e.g., EGFR) in vitro .
- Antimicrobial : Sulfanyl groups enhance membrane penetration, disrupting bacterial biofilms .
- Mechanistic studies : Target validation via enzyme inhibition assays (e.g., IC₅₀ determination) .
Advanced: How to design analogs with improved pharmacokinetic properties?
- Bioisosteric replacement : Swap dichlorophenoxy with trifluoromethyl groups to enhance metabolic stability .
- LogP optimization : Introduce hydrophilic substituents (e.g., morpholine) to reduce hepatotoxicity .
- In silico ADME : Use tools like SwissADME to predict blood-brain barrier permeability .
Basic: What are the challenges in characterizing sulfur-containing moieties?
- Crystallography : Disordered sulfur atoms complicate X-ray diffraction; use low-temperature data collection .
- NMR ambiguity : Overlapping signals for SCH₂ and thiadiazole protons require 2D-COSY analysis .
Advanced: How to validate target engagement in cellular models?
- Chemical proteomics : Use photoaffinity labeling with biotinylated probes to isolate target proteins .
- Knockdown studies : Compare activity in CRISPR-edited vs. wild-type cell lines .
- SPR biosensors : Measure binding kinetics (kₐₙ/kₒff) for thiadiazole-protein interactions .
Basic: What solvents are optimal for recrystallization?
- Ethanol-DMF : Ideal for polar intermediates (yield: ~70–80%) .
- DMSO/water (2:1) : Effective for thiadiazole derivatives with low aqueous solubility .
Advanced: How to address regioselectivity issues in cyclization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
